molecular formula C17H16O3S B12526767 1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one CAS No. 819792-66-0

1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B12526767
CAS No.: 819792-66-0
M. Wt: 300.4 g/mol
InChI Key: WRBSFELFMACPQO-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

The synthesis of 1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(methanesulfonyl)benzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide in a solvent like methanol. The reaction mixture is stirred at room temperature until the formation of the product is complete, followed by recrystallization from hot methanol to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the α,β-unsaturated carbonyl system to saturated alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

819792-66-0

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

3-(3-methylphenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O3S/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(10-8-15)21(2,19)20/h3-12H,1-2H3

InChI Key

WRBSFELFMACPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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